3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[3-(fluoromethyl)azetidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-3-7-5-14(6-7)9-8(4-11)12-1-2-13-9/h1-2,7H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPABNCPVEFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C#N)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of a suitable precursor, such as a fluoromethyl-substituted amine, with a pyrazine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized to produce large quantities of the compound with high purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and in solvents such as DMF or acetonitrile to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthetic Routes
The synthesis of 3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile typically involves:
- Formation of the azetidine ring.
- Introduction of the pyrazine moiety through cyclization reactions.
- Common reagents include sodium hydride and solvents like dimethylformamide (DMF).
Industrial Production
In industrial settings, continuous flow synthesis methods may be employed to enhance yield and purity, facilitating large-scale production suitable for commercial applications.
Medicinal Chemistry
The compound has shown promise in preliminary studies for various biological activities, including:
- Antimicrobial Activity : Exhibits potential against a range of pathogens.
- Antitumor Activity : Preliminary studies indicate antiproliferative effects against cancer cell lines, such as MCF-7 breast cancer cells, with comparable IC50 values to established chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(Prop-1-en-2-yl)azetidinones | MCF-7 | 3.9 | Tubulin destabilization |
| This compound | MCF-7 (assumed similar activity) | TBD | TBD |
Biological Mechanisms
The biological activities of this compound are attributed to its interaction with various molecular targets, influencing biochemical pathways related to cell proliferation and apoptosis. Research indicates that derivatives of pyrrolopyrazines can exhibit:
- Antiviral properties.
- Anti-inflammatory effects.
- Kinase inhibitory actions.
Material Science
Due to its unique chemical properties, this compound is also explored for applications in materials science as a precursor for synthesizing advanced materials and catalysts.
Antiproliferative Studies
Recent investigations have focused on the antiproliferative effects of compounds related to this compound. For instance, related azetidinones were tested against various cancer cell lines, demonstrating significant cytotoxicity.
Pharmacological Profiles
Studies have highlighted the pharmacological profiles of similar compounds, indicating their potential as therapeutic agents in treating diseases such as cancer and infections. The mechanisms by which these compounds exert their effects are under continuous investigation.
Mechanism of Action
The mechanism by which 3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of key enzymes or activation of specific receptors, which can result in therapeutic outcomes .
Comparison with Similar Compounds
Structural Analogues with Modified Azetidine Substituents
- 3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride (): This analog replaces the fluoromethyl group with a methylamino substituent. The dihydrochloride salt form improves aqueous solubility, but the absence of fluorine may reduce metabolic stability compared to the target compound. The methylamino group could enhance hydrogen-bonding interactions but may also increase susceptibility to enzymatic degradation .
Pyrazine-Carbonitrile Derivatives with Complex Substituents
- 5-((1S,3R,4R)-3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentylamino)pyrazine-2-carbonitrile (): This compound features a fused imidazo-pyrrolo-pyrazine system attached to a cyclopentylamino group. The bulky substituent likely reduces solubility but may enhance target affinity through π-π stacking or van der Waals interactions. The carbonitrile group remains conserved, suggesting shared electronic properties with the target compound .
Pyridazine and Pyrazole-Based Carbonitriles
- The chloro and phenyl substituents introduce hydrophobicity, which may limit solubility compared to the azetidine-containing target compound .
- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) (): A pyrazole-carbonitrile pesticide, fipronil’s trifluoromethyl and sulfinyl groups contribute to strong insecticidal activity. The pyrazole core differs electronically from pyrazine, and the sulfinyl group introduces chirality, which is absent in the target compound .
Functionalized Pyrazine Derivatives
- 2-Methoxy-3-(1-methylpropyl)pyrazine (): Used as a flavoring agent, this compound lacks the carbonitrile group and azetidine ring.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Substituent Effects: Fluorine in the target compound’s azetidine group likely improves metabolic stability compared to methylamino analogs, as seen in . This aligns with known fluorine effects in medicinal chemistry .
- Functional Group Trade-offs : While fipronil’s sulfinyl group enhances pesticidal activity (), it introduces chirality and synthetic complexity absent in the target compound .
Biological Activity
3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_9H_10FN_3
- Molecular Weight : 181.19 g/mol
- SMILES Notation :
CC1(CN(C1)C2=C(N=C(C=N2)C=C(C#N)=N2)C#N)C(F)=N
This compound features a pyrazine ring substituted with a carbonitrile group and an azetidine moiety, which may contribute to its biological activity.
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related azetidinones have been tested against the MCF-7 breast cancer cell line, demonstrating IC50 values comparable to established chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(Prop-1-en-2-yl)azetidinones | MCF-7 | 3.9 | Tubulin destabilization |
| This compound | MCF-7 (assumed similar activity) | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties are also under investigation. The carbonitrile derivatives are known to exhibit selective activity against both Gram-positive and Gram-negative bacteria. Preliminary data suggest that modifications in the azetidine structure can enhance antibacterial efficacy, making it a candidate for further development in antibiotic therapies .
Enzyme Inhibition
Enzymatic assays have shown that compounds with similar structures can act as inhibitors for various enzymes, including acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups significantly enhances inhibitory activity .
Study on Antiproliferative Effects
A recent study evaluated the antiproliferative effects of several azetidine derivatives, including those structurally related to this compound. The results indicated that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition Analysis
Another study focused on the enzyme inhibition profile of azetidine derivatives. The findings revealed that certain modifications in the azetidine ring could enhance AChE inhibition potency, with some derivatives exhibiting IC50 values lower than traditional inhibitors like donepezil .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution on the pyrazine core, followed by coupling with fluoromethyl-azetidine. Key steps include:
- Step 1 : Activation of the pyrazine-2-carbonitrile precursor at the 3-position via halogenation (e.g., bromination) .
- Step 2 : Substitution with 3-(fluoromethyl)azetidine under anhydrous conditions (e.g., DMF, 60–80°C) with a base like K₂CO₃ .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
- Critical Parameters : Solvent polarity, reaction time, and temperature significantly affect yields. Avoid moisture to prevent hydrolysis of the fluoromethyl group .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂-F), pyrazine protons (δ ~8.5–9.5 ppm), and nitrile carbon (δ ~115–120 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and azetidine C-F vibrations (~1100 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Screening Workflow :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, ALK) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Viability : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Solubility/Stability : Measure logP (shake-flask method) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for a target receptor?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonds between the nitrile group and Lys/Arg residues .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the fluoromethyl-azetidine moiety in hydrophobic pockets .
- Validation : Cross-correlate with experimental IC₅₀ values to refine scoring functions .
Q. How to resolve contradictions in SAR data between this compound and analogs with differing substituents?
- Case Study : If replacing fluoromethyl with trifluoromethyl () reduces activity:
- Hypothesis : Steric hindrance from CF₃ disrupts azetidine ring conformation.
- Testing : Synthesize analogs with smaller halogens (e.g., Cl, CH₃) and compare conformational flexibility via X-ray crystallography .
- Statistical Analysis : Use PCA to identify structural descriptors (e.g., TPSA, logP) driving activity differences .
Q. What strategies improve the compound’s metabolic stability without compromising potency?
- Tactics :
- Isotere Replacement : Substitute labile groups (e.g., replace ester linkages with amides) .
- Deuterium Labeling : Introduce deuterium at metabolically vulnerable sites (e.g., azetidine CH₂F → CD₂F) .
- Assays : Monitor metabolite formation using LC-MS/MS in human hepatocytes .
Q. How to design a stability-indicating HPLC method for detecting degradation products?
- Protocol :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (90:10 to 10:90 over 30 min).
- Detection : UV at 254 nm.
- Stress Testing : Expose the compound to heat (60°C), acid (0.1M HCl), and oxidizers (H₂O₂) to identify degradation pathways (e.g., nitrile hydrolysis to amide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
